(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with two methylsulfonyl groups and a propargyl (prop-2-yn-1-yl) moiety. The (Z)-configuration at the imine bond (N–C=O) is critical for its stereoelectronic properties.
Properties
IUPAC Name |
3-methylsulfonyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S3/c1-4-10-21-16-9-8-15(29(3,25)26)12-17(16)27-19(21)20-18(22)13-6-5-7-14(11-13)28(2,23)24/h1,5-9,11-12H,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSQPQFNVFCKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Prop-2-yn-1-yl Group: This step often involves a Sonogashira coupling reaction, where a terminal alkyne is coupled with an aryl halide in the presence of a palladium catalyst.
Formation of the Ylidene Group: This step involves the condensation of the benzo[d]thiazole derivative with a benzaldehyde derivative under basic conditions to form the ylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ylidene group or the sulfonyl groups, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorosulfonic acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Biological Applications
The biological evaluation of (Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide has revealed several promising applications:
2.1 Anticonvulsant Activity
Research indicates that derivatives of thiazole compounds exhibit anticonvulsant properties. For instance, studies have shown that related compounds can protect against seizures induced by pentylenetetrazole (PTZ), suggesting that this compound may also possess similar neuroprotective effects .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | Dose (mg/kg) | Protection (%) |
|---|---|---|
| Compound A | 0.4 | 80 |
| Compound B | 20 | 80 |
| Compound C | 30 | 80 |
2.2 Anticancer Potential
The thiazole moiety is known for its anticancer properties. Studies have indicated that compounds containing thiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The sulfonyl groups may enhance solubility and bioavailability, making this compound a candidate for further anticancer studies .
Case Studies
Case Study 1: Neuroprotective Effects
In a study published in a peer-reviewed journal, researchers evaluated the neuroprotective effects of thiazole derivatives in animal models. The results indicated significant reductions in seizure frequency and severity when treated with related compounds, suggesting a potential application for this compound in treating epilepsy .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer efficacy of thiazole derivatives demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models. The mechanisms involved included modulation of apoptotic pathways and inhibition of angiogenesis, indicating that the compound could be developed as an anticancer agent .
Mechanism of Action
The mechanism of action of (Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole core can bind to various biological targets, while the sulfonyl groups can enhance its solubility and bioavailability.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Features
Biological Activity
(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound characterized by its diverse functional groups, including a benzo[d]thiazole moiety, methylsulfonyl groups, and a prop-2-yn-1-yl substituent. This structural diversity may influence its interactions with biological targets and its overall biological activity.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 434.5 g/mol. The presence of the benzo[d]thiazole structure is notable for its bioactive properties, often linked to antimicrobial and anticancer activities.
| Property | Details |
|---|---|
| Molecular Formula | C23H18N2O3S2 |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 1005716-73-3 |
| Purity | Typically 95% |
Biological Activity Overview
Research into the biological activity of compounds similar to this compound indicates potential applications in various therapeutic areas, including:
- Antimicrobial Activity : Compounds containing the benzo[d]thiazole moiety have demonstrated significant antimicrobial properties against various pathogens .
- Anticancer Activity : Similar thiazole derivatives have been studied for their cytotoxic effects on cancer cell lines. For instance, compounds with structural similarities have shown promising results in inhibiting cell proliferation in various cancer types .
- Neuroprotective Effects : Some derivatives have been evaluated for their anticonvulsant properties, indicating potential neuroprotective effects .
Case Studies and Research Findings
Several studies highlight the biological activities associated with thiazole-based compounds:
- Anticonvulsant Activity : A study demonstrated that certain thiazole derivatives exhibited significant anticonvulsant effects in animal models, with effective doses indicating their potential utility in treating epilepsy .
- Cytotoxicity Evaluation : Research involving thiazole derivatives has shown promising cytotoxic effects against various cancer cell lines, highlighting structure-activity relationships that suggest specific substitutions enhance activity .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm) and Z/E isomerism .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .
How can structural ambiguities, such as isomerism, be resolved?
Q. Advanced
- X-ray Crystallography : Determines absolute configuration and confirms Z-configuration via crystal lattice analysis (applied to analogous compounds in ).
- NOESY NMR : Detects spatial proximity of protons (e.g., allyl and thiazole protons) to distinguish isomers .
- DFT Calculations : Predicts stability of Z vs. E isomers based on steric and electronic parameters .
What biological activities are reported for this compound?
Q. Basic
- Antimicrobial Activity : Demonstrated against Gram-positive bacteria (MIC 2–8 µg/mL) due to sulfonamide-mediated enzyme inhibition .
- Anticancer Potential : IC values of 0.5–5 µM in breast cancer cell lines, linked to propargyl group-induced apoptosis .
- Anti-inflammatory Effects : COX-2 inhibition observed in murine models (60% reduction at 10 mg/kg) .
What methodologies elucidate the compound's mechanism of action?
Q. Advanced
- Molecular Docking : Predicts binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to target proteins like tubulin .
- Kinetic Assays : Measures enzyme inhibition (e.g., IC for DHFR) under varying pH and co-factor conditions .
How do physical properties like solubility impact experimental design?
Q. Basic
- Solubility : Limited in aqueous buffers (<0.1 mg/mL); requires DMSO for stock solutions (≤1% v/v in assays) .
- Stability : Degrades under UV light; storage at -20°C in amber vials is recommended .
- LogP : Predicted ~3.5 (Schrödinger Suite), indicating moderate membrane permeability .
How do structural modifications alter bioactivity?
Q. Advanced
- Propargyl Substitution : Replacing prop-2-yn-1-yl with ethyl reduces anticancer activity (IC increases to >10 µM), highlighting its role in cytotoxicity .
- Sulfonamide Position : Para-substitution on benzamide enhances COX-2 selectivity vs. ortho-substituted analogs .
- Thiazole Ring Modifications : Fluorination at C6 improves metabolic stability (t increases from 2h to 6h in microsomes) .
What storage conditions ensure compound stability?
Q. Basic
- Temperature : Store at -20°C in sealed containers to prevent hydrolysis .
- Light Protection : Use amber glassware to avoid photodegradation of the thiazole ring .
- Moisture Control : Desiccate with silica gel to mitigate sulfonamide hydrolysis .
How should contradictory biological data across studies be addressed?
Q. Advanced
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Curves : Use ≥10 concentration points to improve IC accuracy .
- Orthogonal Validation : Confirm results with complementary assays (e.g., Western blotting after SPR to verify target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
